
5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridazinone ring, another heterocycle that contains two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . Pyridazinone derivatives can also be synthesized through various methods .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridazinone ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
The pyrrolidine ring in the compound can undergo various chemical reactions, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The pyridazinone ring can also participate in various chemical reactions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrrolidin-2-one derivatives have been found to exhibit antimicrobial activity . They can be used to design powerful bioactive agents that can combat various infections.
Anticancer Activity
These compounds have also shown potential in the field of oncology. They have been found to exhibit anticancer activity, making them promising candidates for the development of new cancer therapies .
Anti-inflammatory Activity
Pyrrolidin-2-one derivatives have demonstrated anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antidepressant Activity
These compounds have also been found to have antidepressant effects . This suggests that they could be used in the development of new treatments for depression and other mood disorders.
Anticonvulsant Activity
Pyrrolidin-2-one derivatives have shown anticonvulsant activity . This suggests potential applications in the treatment of conditions such as epilepsy.
Synthetic Applications
Pyrrolidin-2-one is a versatile scaffold for the synthesis of various alkaloids . It has also been used in the synthesis of unusual β-amino acids such as statin and its derivatives .
Industrial Applications
In addition to their biological applications, pyrrolidin-2-one derivatives also have potential industrial applications .
Anti-HCV Activity
Lastly, these compounds have demonstrated anti-HCV (Hepatitis C Virus) activity . This suggests that they could be used in the development of new treatments for Hepatitis C.
Direcciones Futuras
The pyrrolidine and pyridazinone rings in the compound suggest potential for further exploration in drug discovery . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
5-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-11-4-3-10(15-11)13(19)17-7-5-9(8-17)20-12-2-1-6-14-16-12/h1-2,6,9-10H,3-5,7-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFLQDXZHQWCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

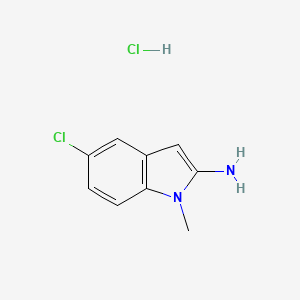
![N'-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2982025.png)

![Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate](/img/structure/B2982028.png)
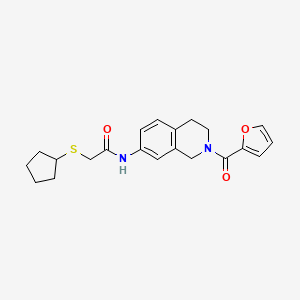
![1-(3,4-dimethylphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2982031.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2982032.png)
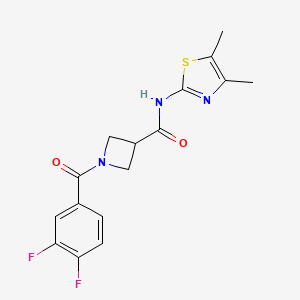

![2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2982036.png)
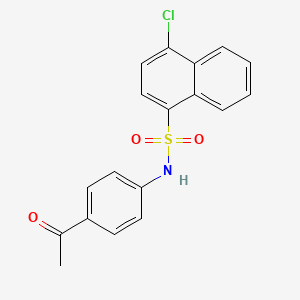
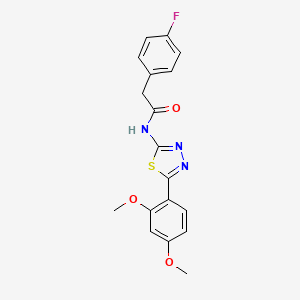
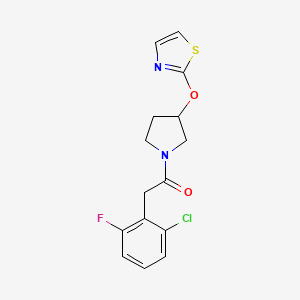
![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2982044.png)